molecular formula C18H23N3O3 B6709755 Methyl 3,3-dimethyl-4-oxo-4-[1-(3-pyrazol-1-ylphenyl)ethylamino]butanoate

Methyl 3,3-dimethyl-4-oxo-4-[1-(3-pyrazol-1-ylphenyl)ethylamino]butanoate

Cat. No.: B6709755
M. Wt: 329.4 g/mol
InChI Key: DPHMBUHTTGCYIO-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethyl-4-oxo-4-[1-(3-pyrazol-1-ylphenyl)ethylamino]butanoate is a complex organic compound that features a pyrazole ring, a phenyl group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethyl-4-oxo-4-[1-(3-pyrazol-1-ylphenyl)ethylamino]butanoate typically involves multi-step organic reactions. One common method includes the condensation of 3,3-dimethyl-4-oxo-butanoic acid with 1-(3-pyrazol-1-ylphenyl)ethylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethyl-4-oxo-4-[1-(3-pyrazol-1-ylphenyl)ethylamino]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 3,3-dimethyl-4-oxo-4-[1-(3-pyrazol-1-ylphenyl)ethylamino]butanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethyl-4-oxo-4-[1-(3-pyrazol-1-ylphenyl)ethylamino]butanoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,4-dimethyl-3-oxopentanoate: Similar structure but lacks the pyrazole ring.

    Methyl 3-oxo-4,4-dimethylpentanoate: Another structurally related compound with different functional groups.

Uniqueness

Methyl 3,3-dimethyl-4-oxo-4-[1-(3-pyrazol-1-ylphenyl)ethylamino]butanoate is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 3,3-dimethyl-4-oxo-4-[1-(3-pyrazol-1-ylphenyl)ethylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-13(20-17(23)18(2,3)12-16(22)24-4)14-7-5-8-15(11-14)21-10-6-9-19-21/h5-11,13H,12H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHMBUHTTGCYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2C=CC=N2)NC(=O)C(C)(C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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